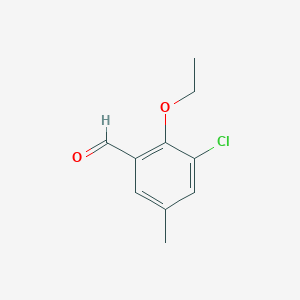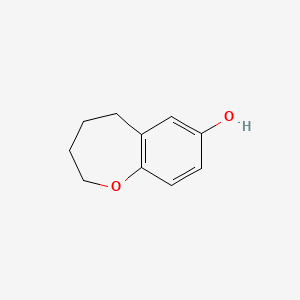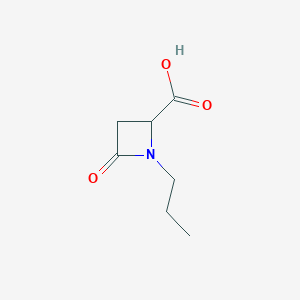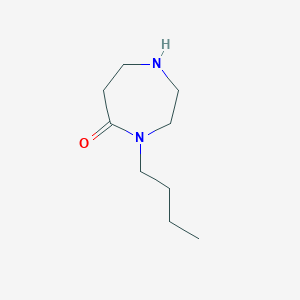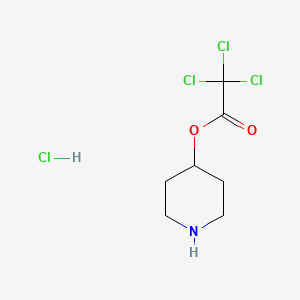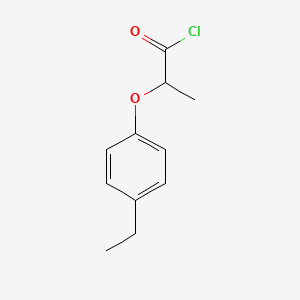
2-(4-Ethylphenoxy)propanoyl chloride
Vue d'ensemble
Description
2-(4-Ethylphenoxy)propanoyl chloride, also known as ethyl 4-(2-chloroacetyl)phenoxyacetate, is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C11H13ClO2 and a molecular weight of 212.68 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Ethylphenoxy)propanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . For a more detailed analysis of its structure, you may want to refer to a chemistry database or software that can provide a 3D molecular structure.Applications De Recherche Scientifique
Chemical Protection Strategies
- 2-(4-Ethylphenoxy)propanoyl chloride is used in chemical protection strategies. For instance, propargyloxycarbonyl chloride, a related compound, has been employed for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols (Ramesh, Bhat, & Chandrasekaran, 2005).
Synthesis of Phenolic Compounds
- This chemical is involved in the synthesis of new phenolic compounds, which have potential anti-inflammatory activities. An example is the synthesis of compounds from the leaves of Eucommia ulmoides Oliv, showcasing its role in deriving new bioactive molecules (Ren et al., 2021).
Interaction with Muscle Chloride Channels
- It's analog, 2-(4-Chloro-phenoxy)propanoic acid, demonstrates the ability to interact with chloride membrane conductance in rat striated muscle (Carbonara et al., 2001).
Pharmaceutical Compound Synthesis
- The chemical is used in the synthesis of various pharmaceutical compounds. For instance, it's involved in the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a compound with potential therapeutic applications (Zhang Dan-shen, 2009).
Acaricide Synthesis
- The compound is also used in synthesizing acaricides, such as 2-(4-tert-butyl-phenoxy) cyclohexanol, demonstrating its significance in agricultural applications (Ma Cheng-xiang, 2010).
Role in Enantioselective Hydroxylation
- It acts as a substrate in enzymatic reactions, such as the enantioselective hydroxylation of 4-ethylphenol by vanillyl alcohol oxidase, which produces chiral alcohols (Drijfhout et al., 1998).
Safety And Hazards
While specific safety and hazard information for 2-(4-Ethylphenoxy)propanoyl chloride is not available in the sources I found, it’s important to handle all chemicals with care and take necessary precautions. Always refer to the safety data sheet (SDS) of the compound for detailed safety and handling information .
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYBRJRYSVMXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



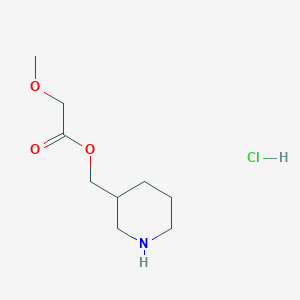
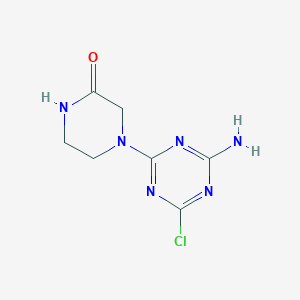
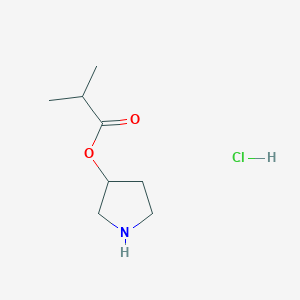
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
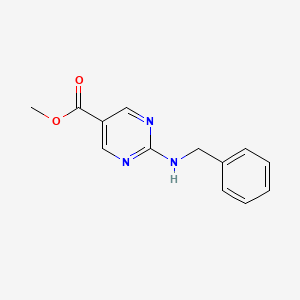
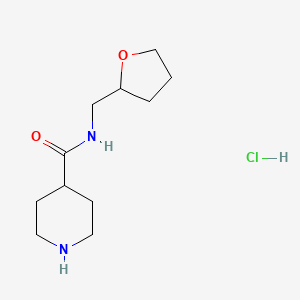
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)
![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)

